molecular formula C13H8Br2O2 B172861 2-Bromophenyl 2-bromobenzoate CAS No. 161889-88-9

2-Bromophenyl 2-bromobenzoate

Cat. No. B172861
M. Wt: 356.01 g/mol
InChI Key: CCPCQNFDILREJB-UHFFFAOYSA-N
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Description

2-Bromophenyl 2-bromobenzoate is a chemical compound with the molecular formula C13H8Br2O2 and a molecular weight of 356.01 . It is also known by its IUPAC name, 2-bromophenyl 2-bromobenzoate .

Scientific Research Applications

Ground and Excited-State Intramolecular Proton Transfer

A study on 2-(2′-hydroxy-4-bromo-phenyl)iminomethylbenzimidazole, a derivative of 2-bromophenyl 2-bromobenzoate, explores its ground and excited-state properties. The research found that this compound exhibits ground-state keto-enol tautomerism, influenced by the bromo-substituent, which favors the enol form. The absorption spectra of these compounds are solvent-dependent, showing a blue shift from non-polar to polar solvents. Moreover, in protic solvents, the low energy absorption maxima are correlated with the solvent's acidity. The compound's dual emissions in the near UV and visible regions are attributed to the enol form and excited state intramolecular proton transfer (ESIPT) emissions (Al-Ansari, 1997).

Synthesis and Spectroscopic Characterization

Another study focuses on synthesizing and characterizing 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, a related compound. This research involved experimental and theoretical methods, including FTIR, NMR, single crystal XRD, and electronic and band gap studies. The compound was characterized using various theoretical models, providing insight into its structural and electronic properties (Diwaker et al., 2015).

Copper-Catalyzed Direct Arylation

The Cu-catalyzed condensations of 2-bromobenzoic acids with β-dicarbonyl anions have been extensively studied. This research offers improved experimental conditions for these reactions, enabling the arylated β-dicarbonyl compounds to be obtained in good to excellent yield. The study also provided a high-yield procedure for preparing homophthalic acids and insight into the probable mechanism of the substitution reaction (Bruggink & Mckillop, 1975).

Bromination and Iodination of Arene-Tethered Diols

Recent research demonstrates the use of aryl bromides, including methyl 2-bromobenzoate, as effective bromination and iodination reagents. This study highlights the functionalization of arene-tethered diols, contributing to the total syntheses of natural products (Yin et al., 2022).

Palladium-Catalyzed Dehydrohalogenation

Research into 1,3-Bis(2-bromophenyl)-2,5-diphenylbenzenes, related to 2-bromophenyl 2-bromobenzoate, demonstrates their availability through condensation reactions. These compounds undergo palladium-catalyzed dehydrohalogenation to yield functionalized dibenzo[naphthacenes] (Cheng, Höger & Fenske, 2003).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 2-bromobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-bromophenyl) 2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O2/c14-10-6-2-1-5-9(10)13(16)17-12-8-4-3-7-11(12)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPCQNFDILREJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428900
Record name 2-Bromophenyl 2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromophenyl 2-bromobenzoate

CAS RN

161889-88-9
Record name 2-Bromophenyl 2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Wang, H Itoh, M Tsuchiya, K Tokumaru… - Chemical physics …, 1995 - Elsevier
… Among the products 1hromo-2-chlorobenzene (BCB) and 2-bromophenyl 2-bromobenzoate (BBE) are the usual ones arising from the initial homolysis of the peroxide bond; the yield of …
Number of citations: 5 www.sciencedirect.com

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